molecular formula C11H14N2OS B2383929 (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol CAS No. 1694999-81-9

(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol

Cat. No. B2383929
CAS RN: 1694999-81-9
M. Wt: 222.31
InChI Key: MIQJVAIMTZULLS-UHFFFAOYSA-N
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Description

(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a derivative of pyrazole and thiophene, which are two important classes of heterocyclic compounds. DMPT has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol is not fully understood, but it is believed to be mediated through the olfactory system. (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to activate the olfactory receptor neurons in fish and shrimp, leading to increased feed intake and growth. In addition, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to stimulate the release of luteinizing hormone in female fish, leading to increased reproductive activity.
Biochemical and Physiological Effects:
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to have various biochemical and physiological effects in different animal species. In fish, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to increase the activity of digestive enzymes, leading to improved feed digestion and utilization. (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has also been shown to increase the activity of antioxidant enzymes, leading to improved oxidative status and disease resistance. In pigs and chickens, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to increase the activity of digestive enzymes and improve the absorption of nutrients, leading to improved growth performance and meat quality.

Advantages and Limitations for Lab Experiments

(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has several advantages for lab experiments, including its high purity, stability, and solubility in water. (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol is also relatively easy to synthesize and has a low cost. However, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has some limitations, including its potential toxicity at high doses and its potential to interact with other compounds in the experimental system.

Future Directions

There are several future directions for the research on (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol. One direction is to investigate the potential use of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol as a pheromone in other animal species, such as insects and mammals. Another direction is to study the potential health benefits of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol in humans, as it has been shown to have antioxidant and anti-inflammatory properties. Furthermore, the development of new synthesis methods and the optimization of the existing methods can lead to the production of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol with improved properties and reduced costs.

Synthesis Methods

(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol can be synthesized using different methods. One of the most common methods is the reaction of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with 5-methylthiophene-3-carboxylic acid in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol as a white crystalline solid with a high yield. Other methods of synthesis include the reaction of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with 5-methylthiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine.

Scientific Research Applications

(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been extensively studied for its potential applications in various fields. In the field of agriculture, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to enhance the growth and feed intake of aquatic animals such as fish and shrimp. (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has also been used as a feed additive for pigs and chickens, leading to improved growth performance and meat quality. In addition, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been investigated for its potential use as a pheromone in the aquaculture industry, as it has been shown to stimulate the reproductive behavior of fish and shrimp.

properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-(5-methylthiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-7-4-10(12-13(7)3)11(14)9-5-8(2)15-6-9/h4-6,11,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJVAIMTZULLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(C2=CSC(=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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